molecular formula C12H10N6O2 B7534722 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione

6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B7534722
M. Wt: 270.25 g/mol
InChI Key: ILKIVFWTIIXFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound that combines the structural features of tetrazole and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including antiviral and antidiabetic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the reaction of 5-phenyltetrazole with pyrimidine derivatives. One common method includes the direct hetarylation of the sodium salt of 5-phenyltetrazole with 2-chloro-4,6-dimethylpyrimidine . The reaction conditions often involve heating the mixture in a boiling water bath until homogenization and cessation of gas evolution .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and solvent recycling to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield tetrazole N-oxides, while substitution reactions could produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, enhancing the compound’s ability to interact with biological receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione is unique due to its combined tetrazole and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c19-10-6-9(13-12(20)14-10)7-18-16-11(15-17-18)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKIVFWTIIXFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.